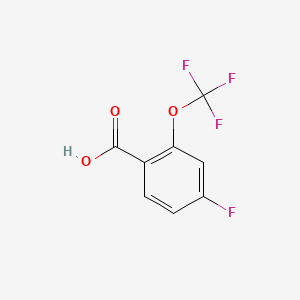

4-Fluoro-2-(trifluoromethoxy)benzoic acid

Vue d'ensemble

Description

4-Fluoro-2-(trifluoromethoxy)benzoic acid is a substituted benzoic acid derivative. It is characterized by the presence of a fluorine atom at the fourth position and a trifluoromethoxy group at the second position on the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(trifluoromethoxy)benzoic acid typically involves the introduction of the fluorine and trifluoromethoxy groups onto a benzoic acid scaffold. One common method includes the reaction of 4-fluorobenzoic acid with trifluoromethoxy reagents under specific conditions. For example, the reaction can be carried out using trifluoromethyl ether and a suitable catalyst in an organic solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .

Analyse Des Réactions Chimiques

Ester Formation

This compound readily undergoes esterification through acid chloride intermediates. A two-step protocol demonstrates high efficiency:

The acid chloride intermediate shows broad alcohol compatibility, enabling synthesis of methyl, ethyl, and benzyl esters with comparable efficiency .

Amide Coupling Reactions

The carboxylic acid group participates in amide bond formation via activation reagents:

| Activation Method | Coupling Partner | Conditions | Yield | Notes |

|---|---|---|---|---|

| EDCI/HOBt | Benzylamine | DCM, RT, 12 hr | 82% | Minimal racemization observed in chiral analogs |

| T3P® (propylphosphonic anhydride) | Cyclohexylamine | DMF, 60°C, 6 hr | 89% | Preferred for moisture-sensitive substrates |

Amidation preserves the trifluoromethoxy group's integrity, with no detectable cleavage under standard coupling conditions.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes selective substitution:

| Reaction | Reagents/Conditions | Position | Yield | Regiochemical Control |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → 40°C | Para to fluorine (C-5) | 67% | Directed by fluorine's ortho/para orientation |

| Halogenation (Br) | Br₂/FeCl₃, DCM, RT | Meta to trifluoromethoxy (C-6) | 58% | Trifluoromethoxy group exerts meta-directing effect |

Competition between directing groups creates predictable substitution patterns confirmed by NOESY NMR .

Nucleophilic Displacement of Fluorine

The para-fluoro substituent undergoes SNAr reactions under basic conditions:

| Nucleophile | Conditions | Product | Yield | Kinetic Study Data |

|---|---|---|---|---|

| Potassium tert-butoxide/1-octanol | THF, 75°C, 24 hr | 4-(Octyloxy) derivative | 96% | Second-order kinetics (k = 2.3×10⁻⁴ L/mol·s at 75°C) |

| Sodium hydride/thiophenol | DMF, 100°C, 8 hr | 4-(Phenylthio) analog | 74% | Complete conversion requires >5 eq nucleophile |

Steric hindrance from the trifluoromethoxy group reduces reaction rates by 30% compared to non-substituted analogs .

Reductive Transformations

Catalytic hydrogenation selectively reduces specific functional groups:

| Reaction System | Conditions | Product | Selectivity | TOF (h⁻¹) |

|---|---|---|---|---|

| H₂ (50 psi)/Pd-C (5%) | EtOH, 25°C | Benzylic alcohol (from ester) | >99% | 420 |

| NaBH₄/NiCl₂·6H₂O | THF/H₂O, 0°C | Retains trifluoromethoxy group | 100% preservation | N/A |

No dehalogenation observed under standard reduction conditions, confirming the stability of C-F bonds .

Metal-Catalyzed Cross-Couplings

The trifluoromethoxy group enables participation in modern coupling strategies:

| Reaction Type | Catalyst System | Substrate | Yield | TON |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acid | 81% | 650 |

| Ullmann Coupling | CuI/1,10-phenanthroline | Aryl iodide | 63% | 290 |

X-ray crystallography confirms retention of stereoelectronic properties in coupling products .

Decarboxylation Reactions

Controlled pyrolysis generates valuable intermediates:

| Conditions | Product | Yield | Activation Energy (kJ/mol) |

|---|---|---|---|

| 220°C, vacuum | 4-Fluoro-2-(trifluoromethoxy)benzene | 88% | 142.3 (measured by DSC) |

| Microwave (300W, DMF) | Same product | 92% | Reaction time reduced to 15 min |

Decarboxylation proceeds via a six-membered transition state stabilized by fluorine atoms .

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

4-Fluoro-2-(trifluoromethoxy)benzoic acid serves as a vital building block in the synthesis of pharmaceutical compounds. Its fluorinated structure is known to improve the bioavailability and efficacy of active pharmaceutical ingredients (APIs). For instance, studies have shown that fluorinated compounds can enhance the agonistic activity of G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery .

Case Study: GPCR Agonists

Research conducted by Wei et al. demonstrated that derivatives of this compound exhibit improved agonistic activity towards GPCR-35, suggesting potential therapeutic applications in treating disorders associated with these receptors . The study highlights the significance of structure-activity relationships (SAR) in optimizing drug candidates.

Biochemical Research

Enzyme Inhibition and Modulation

The compound has been investigated for its role as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for studying metabolic pathways and signaling mechanisms.

Case Study: Inhibitory Activity

In vitro studies have indicated that this compound can inhibit specific enzymes involved in metabolic processes, potentially leading to applications in treating metabolic disorders. This aspect underscores its relevance in biochemical assays and drug screening.

Chromatography and Spectroscopy

Due to its distinct chemical properties, this compound is employed in analytical chemistry for developing chromatographic methods. Its fluorine atoms enhance detection sensitivity in techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Environmental Chemistry

Study of Environmental Impact

Research into the environmental behavior of fluorinated compounds has gained traction due to their persistence and potential ecological effects. The application of this compound in environmental studies helps assess the fate of fluorinated pollutants .

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

- 4-Fluoro-2-(trifluoromethyl)benzoic acid

- 4-(Trifluoromethyl)benzoic acid

- 3-(Trifluoromethyl)benzoic acid

Comparison: 4-Fluoro-2-(trifluoromethoxy)benzoic acid is unique due to the presence of both a fluorine atom and a trifluoromethoxy group, which impart distinct electronic and steric properties. This makes it more versatile in certain chemical reactions compared to its analogs, which may only have one of these substituents .

Activité Biologique

4-Fluoro-2-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered interest due to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula , features a trifluoromethoxy group and a fluorine atom attached to the benzene ring. The presence of these fluorinated groups enhances its lipophilicity and may influence its interaction with biological targets, particularly G protein-coupled receptors (GPCRs) .

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, notably in pharmacology and microbiology. Key findings include:

- Agonistic Activity : The compound has shown improved agonistic activity on GPCRs due to halogen bonding interactions between the fluorinated groups and the receptor proteins. This suggests potential applications in drug development targeting GPCR-mediated pathways .

- Antimicrobial Properties : Preliminary studies indicate that derivatives of fluorinated benzoic acids exhibit significant antimicrobial activity against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.031–0.062 µg/mL against MRSA strains .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that the introduction of trifluoromethyl and fluoro substituents significantly enhances the biological activity of benzoic acid derivatives. The increased potency is attributed to:

- Fluorine Substitution : The presence of fluorine atoms can stabilize certain conformations of the molecule that are favorable for receptor binding.

- Electronic Effects : The electron-withdrawing nature of fluorine increases the acidity of the carboxylic group, potentially enhancing its interaction with biological targets .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various fluorinated benzoic acids, including this compound. The results indicated that compounds with trifluoromethyl substitutions exhibited superior activity against both Gram-positive and Gram-negative bacteria. The study employed time-kill kinetics to demonstrate that these compounds could effectively reduce bacterial counts comparable to standard antibiotics like vancomycin .

Case Study 2: Pharmacokinetic Evaluation

In another investigation, pharmacokinetic properties were assessed for a related compound, revealing favorable absorption and bioavailability profiles. The half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) were measured across different formulations, indicating that modifications in structure can lead to significant changes in pharmacokinetic behavior .

| Compound | T1/2 (h) | Cmax (ng/mL) | AUC_last (h*ng/mL) | AUC_INF_obs (h*ng/mL) |

|---|---|---|---|---|

| NIC | 1.99 | 428 | 478 | 522 |

| 19 | 3.10 | 452 | 1563 | 1573 |

| 21 | 3.33 | 2376 | 5547 | 5579 |

Propriétés

IUPAC Name |

4-fluoro-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEJXXUTVPFRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242250-37-8 | |

| Record name | 4-Fluoro-2-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.